molecular formula C16H14O6 B161561 Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- CAS No. 137987-93-0

Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-

Cat. No. B161561
M. Wt: 302.28 g/mol
InChI Key: OQTIVEVHHWLUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- exerts its effects through various mechanisms. In medicine, it has been found to inhibit the activity of enzymes that are involved in the inflammatory response. It also scavenges free radicals that are produced during oxidative stress. In biotechnology, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- acts as a precursor for the synthesis of various organic compounds. In material science, it forms strong hydrogen bonds with other molecules, making it a potential polymer material.

Biochemical And Physiological Effects

Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to have various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. In biotechnology, it has been used as a precursor for the synthesis of various organic compounds. In material science, it forms strong hydrogen bonds with other molecules, making it a potential polymer material.

Advantages And Limitations For Lab Experiments

Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has several advantages and limitations for lab experiments. Its advantages include its potential applications in various fields such as medicine, biotechnology, and material science. Its limitations include its complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research on Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-. In medicine, further studies are needed to explore its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In biotechnology, further research is needed to explore its potential applications as a precursor for the synthesis of various organic compounds. In material science, further studies are needed to explore its potential applications as a polymer material.
Conclusion:
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- is a chemical compound that has potential applications in various fields such as medicine, biotechnology, and material science. Its synthesis method involves the reaction of various chemical reagents. It exerts its effects through various mechanisms and has various biochemical and physiological effects. Its advantages include its potential applications in various fields, while its limitations include its complex synthesis method and the need for specialized equipment and expertise. There are several future directions for the research on Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-, which include exploring its potential applications in medicine, biotechnology, and material science.

Synthesis Methods

Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2,4-dihydroxybenzaldehyde with 4-acetoxyphenylboronic acid in the presence of palladium catalyst to form 2-(4-acetyloxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone. This intermediate is then reacted with 2,4-dihydroxybenzaldehyde in the presence of sodium hydroxide to form Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-.

Scientific Research Applications

Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and material science. In medicine, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to possess anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of cancer cells. In biotechnology, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been used as a precursor for the synthesis of various organic compounds. In material science, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to have potential applications as a polymer material.

properties

CAS RN

137987-93-0

Product Name

Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

[4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]phenyl] acetate

InChI

InChI=1S/C16H14O6/c1-10(17)22-13-5-3-12(4-6-13)21-9-16(20)14-7-2-11(18)8-15(14)19/h2-8,18-19H,9H2,1H3

InChI Key

OQTIVEVHHWLUFX-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O

Other CAS RN

137987-93-0

synonyms

[4-[2-(2,4-dihydroxyphenyl)-2-oxo-ethoxy]phenyl] acetate

Origin of Product

United States

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